molecular formula C11H15NO B13269299 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal

Cat. No.: B13269299
M. Wt: 177.24 g/mol
InChI Key: CRTVJHHIFOLXQE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is an aldehyde derivative featuring a pyridine ring substituted at the third carbon of a propanal backbone. The compound’s structure includes two methyl groups at the second carbon and a 3-methylpyridin-2-yl group at the third carbon.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methylpyridin-2-yl)propanal

InChI

InChI=1S/C11H15NO/c1-9-5-4-6-12-10(9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3

InChI Key

CRTVJHHIFOLXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC(C)(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal typically involves the reaction of 3-methylpyridine with appropriate aldehyde precursors under controlled conditions. One common method includes the use of Grignard reagents, where 3-methylpyridine is reacted with a Grignard reagent followed by oxidation to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process often includes steps such as distillation and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Functional Groups Key Substituents Reactivity Profile
2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal Aldehyde, pyridine 3-methylpyridin-2-yl, 2,2-dimethyl High aldehyde reactivity; pyridine π-π interactions
(R)-3-(2-Chlorophenyl)-3-(1-(4,4-dimethyl-5-oxo-3-(trimethylsilyl)-4,5-dihydrofuran-2-yl)cyclohexyl)propanal (35i) Aldehyde, chlorophenyl, furan, silyl ether Chlorophenyl, cyclohexyl-furan-silyl Steric hindrance from bulky groups; silyl ether stability
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal Aldehyde, sulfonate ester Tosyloxy (sulfonate ester) Tosyloxy as leaving group; SN2 reactivity
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Ester, amino, fluoropyridine 5-fluoro-2-aminopyridin-3-yl, methyl ester Ester hydrolysis potential; hydrogen bonding via amino
Propanal (from atmospheric studies) Aldehyde None High atmospheric oxidation; volatile

Table 2: Physical and Toxicological Properties

Compound Name Melting Point/Boiling Point Solubility Toxicity Notes
This compound Not reported Moderate (polar solvents) Likely irritant (aldehyde/pyridine)
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal Likely crystalline solid Low (aprotic solvents) Sulfonate esters: potential skin sensitizers
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Not reported High (aqueous/organic) Amino group may confer biological activity
Pyrethroids (e.g., Permethrin) Low volatility Lipophilic Neurotoxic; insecticidal applications

Biological Activity

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a dimethyl group and a propanal moiety attached to a pyridine ring, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N\text{C}_{12}\text{H}_{15}\text{N} with a molecular weight of approximately 189.25 g/mol. The compound features an aldehyde functional group, which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting that it could be developed as a potential antimicrobial agent. The mechanism involves the formation of covalent bonds with nucleophilic sites on microbial proteins, altering their function and leading to cell death.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The interaction of the aldehyde group with specific proteins involved in inflammatory pathways may inhibit pro-inflammatory cytokine production. This suggests a dual role in combating infections and reducing inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles such as thiols and amines in proteins, leading to modifications that disrupt normal cellular functions.
  • π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.
  • Modulation of Enzyme Activity : Preliminary studies suggest that this compound may act as a modulator of certain enzymes involved in metabolic pathways relevant to disease mechanisms.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced levels of inflammatory markers compared to untreated controls. This suggests its therapeutic potential in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanalSimilar dimethyl and propanal structureDifferent pyridine substitution affects reactivity
3-(6-Methylpyridin-2-yl)propanalLacks dimethyl groupSimpler structure may lead to different biological activity
3-(1-Pyrrolidinyl)propanalContains a pyrrolidine ringDifferent nitrogen-containing heterocycle influences properties

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